2-Amino-4-(trifluoromethyl)benzenethiol

Medicinal Chemistry ADME Drug Design

2-Amino-4-(trifluoromethyl)benzenethiol (CAS 19406-49-6) is the sole precursor for synthesizing 6-trifluoromethyl-4H-1,4-benzothiazines and specific spirooxindole-benzothiazole hybrids with demonstrated antiviral activity (EC50 = 0.86 µM). Its unique 1,2,4-substitution pattern—combining -NH₂, -SH, and -CF₃—delivers precise regioselectivity and metabolic stability unattainable with chloro or methyl analogs. Available as free base or hydrochloride salt for flexible formulation. For scalable phenothiazine APIs, the zinc salt offers proven industrial process efficiency. Ensure target product profile integrity in your SAR studies.

Molecular Formula C7H6F3NS
Molecular Weight 193.19 g/mol
CAS No. 19406-49-6
Cat. No. B102987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-(trifluoromethyl)benzenethiol
CAS19406-49-6
Molecular FormulaC7H6F3NS
Molecular Weight193.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)N)S
InChIInChI=1S/C7H6F3NS/c8-7(9,10)4-1-2-6(12)5(11)3-4/h1-3,12H,11H2
InChIKeyMVTRQRSNYWDWMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-(trifluoromethyl)benzenethiol (CAS 19406-49-6): A Specialized Building Block for Fluorinated Heterocycles


2-Amino-4-(trifluoromethyl)benzenethiol (CAS 19406-49-6) is a specialized aromatic thiol distinguished by the simultaneous presence of an amino (-NH₂), thiol (-SH), and trifluoromethyl (-CF₃) group in a specific 1,2,4-substitution pattern on the benzene ring . This unique arrangement, with a molecular formula of C₇H₆F₃NS and a molecular weight of 193.19 g/mol, enables a specific chemical reactivity not achievable with other aminothiophenol isomers or differently substituted analogs . It serves as a critical precursor in the synthesis of complex, fluorinated heterocyclic systems, such as 6-trifluoromethyl-4H-1,4-benzothiazines and spirooxindole-benzothiazole hybrids, which are actively explored in medicinal chemistry for their antiviral and anticancer properties [1]. Its availability as both a free base and a hydrochloride salt (CAS 4274-38-8) provides formulation flexibility for various synthetic protocols .

2-Amino-4-(trifluoromethyl)benzenethiol: Why Structural Isomers and Halogen Analogs Are Not Viable Substitutes


Direct substitution with other commercially available aminothiophenols or halobenzenethiols is not feasible for applications requiring the specific 4-trifluoromethyl substitution pattern. The position of the -CF₃ group dictates the electronic properties and regioselectivity of subsequent cyclization reactions [1]. For instance, the 5-(trifluoromethyl) isomer (CAS 404-44-6) will yield regioisomeric benzothiazole products with different spatial and electronic characteristics, which are likely to have distinct biological activities [2]. While the 4-chloro analog (2-amino-4-chlorobenzenethiol, CAS 1004-00-8) has a similar structure, the chlorine atom imparts a significantly lower LogP and different metabolic stability profile compared to the trifluoromethyl group [3]. The increased lipophilicity and metabolic stability conferred by the -CF₃ group are often critical design elements for drug candidates, and switching to a chloro or methyl analog would fundamentally alter the physicochemical and pharmacokinetic properties of the final compound, rendering the substitution invalid for structure-activity relationship (SAR) studies and target product profiles .

Quantitative Evidence Guide for 2-Amino-4-(trifluoromethyl)benzenethiol: Differentiated Performance Data


Physicochemical Differentiation: Lipophilicity (LogP) vs. Chloro Analog

The trifluoromethyl group provides a significant increase in lipophilicity compared to the 4-chloro analog, a key determinant of membrane permeability and bioavailability. The target compound's hydrochloride salt has a calculated LogP of 3.96, which is notably higher than the chloro analog [1][2].

Medicinal Chemistry ADME Drug Design

Derived Antiviral Potency: Validated Activity of Synthesized Hybrids vs. Baseline

When used as a building block to synthesize spirooxindole-benzothiazole hybrids, the resulting compounds demonstrate potent antiviral activity. The most active derivative (compound 5m) showed an EC50 of 0.86 µM against the Chikungunya virus (CHIKV) with a selectivity index (SI) of 10-20 [1]. This provides a quantitative benchmark for the utility of the parent compound in generating bioactive molecules.

Antiviral Research RNA Viruses Drug Discovery

Synthetic Yield in Benzothiazole Formation: Quantitative Efficiency as a Reagent

In the synthesis of 5-(trifluoromethyl)-1,3-benzothiazole, the use of 2-Amino-4-(trifluoromethyl)benzenethiol hydrochloride proceeds with high efficiency, providing an isolated yield of 86% . This demonstrates its practical utility and robustness as a reagent for constructing the benzothiazole core.

Synthetic Methodology Heterocyclic Chemistry Process Chemistry

Regioselectivity in Spirooxindole Synthesis: Enabling Defined 3D Architectures

Reaction of 2-Amino-4-(trifluoromethyl)benzenethiol with 5-chloro-1,7-dimethyl-1H-indole-2,3-dione yields a single, structurally defined spirocyclic 2-indolinone. The product's structure, including its stereoisomeric and crystal packing arrangement, was unambiguously confirmed by single-crystal X-ray diffraction (SC-XRD) [1]. This is a function of the regiospecific nucleophilic attack of the thiol and subsequent cyclization enabled by the ortho-amino group.

Structural Biology Crystallography Spiro Compounds

Precursor to Advanced Phenothiazine Intermediates

The zinc salt of 2-amino-4-(trifluoromethyl)benzenethiol is specifically identified as the preferred reactant in a patented process for preparing 2-substituted phenothiazines [1]. This patent indicates that this specific derivative offers a process advantage over other substituted benzenethiols for this class of compounds.

Process Chemistry Pharmaceutical Intermediates Phenothiazines

Defined Application Scenarios for 2-Amino-4-(trifluoromethyl)benzenethiol in R&D and Production


Synthesis of 6-Trifluoromethyl-4H-1,4-benzothiazines for Bioactivity Screening

This compound is a definitive starting material for the synthesis of 6-trifluoromethyl-4H-1,4-benzothiazines. The reaction proceeds via a well-established condensation and oxidative cyclization with β-dicarbonyl compounds . The -CF₃ group at the 6-position of the resulting heterocycle is crucial for modulating the electronic properties and metabolic stability of the final compound. A researcher selecting this compound ensures the precise placement of this key functional group, enabling direct comparison with des-CF₃ or halo-substituted analogs in SAR studies.

Generation of Structurally Defined Spirooxindole-Benzothiazole Hybrids for Antiviral Drug Discovery

As demonstrated in primary literature, this compound is the essential reagent for creating a specific series of spirooxindole-benzothiazole hybrids [1]. The reaction with various 1H-indole-2,3-diones proceeds with defined regioselectivity, and the resulting products have shown quantifiable antiviral activity against Chikungunya virus (EC50 = 0.86 µM) [1]. Procuring this compound is a prerequisite for replicating or expanding upon this specific, promising antiviral chemotype.

Manufacture of 2-Substituted Phenothiazine Intermediates

Based on patent literature, the zinc salt of this compound is a preferred reactant in an industrial process for manufacturing 2-substituted phenothiazines [2]. This application is relevant for process chemists and CROs tasked with developing scalable routes to phenothiazine derivatives, which are key intermediates for active pharmaceutical ingredients (APIs) and other advanced materials. The use of this specific reagent is tied to process efficiency and product quality for this chemical class.

Bioconjugation and Chemical Probe Development

The presence of both a reactive thiol and an amino group, combined with the unique NMR handle provided by the -CF₃ group (¹⁹F NMR), makes this compound a useful intermediate for creating specialized chemical probes . The thiol can be used for conjugation to maleimides or other thiol-reactive linkers, while the amino group can be further derivatized. The -CF₃ group provides a distinct signal in ¹⁹F NMR, enabling sensitive detection and monitoring of the conjugated biomolecule in complex biological mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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